molecular formula C7H14ClN3O B1408631 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride CAS No. 1956331-80-8

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B1408631
CAS RN: 1956331-80-8
M. Wt: 191.66 g/mol
InChI Key: BIPRPLTUHQTBKG-UHFFFAOYSA-N
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Description

“1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride” is a chemical compound with the CAS Number: 1956331-80-8 . It has a molecular weight of 191.66 .

It has a density of 1.2±0.1 g/cm^3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 203.8±28.9 °C .

Scientific Research Applications

Pharmaceutical Research: METTL3 Inhibitors

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride: has been identified as a core structure in the development of METTL3 inhibitors . METTL3 is an enzyme implicated in various biological processes, including the regulation of mRNA stability and splicing. Inhibitors targeting METTL3 are being researched for their potential therapeutic applications in treating cancers and other diseases where mRNA methylation plays a critical role.

Medicinal Chemistry: Glycoprotein IIb-IIIa Antagonists

This compound serves as a scaffold for creating novel glycoprotein IIb-IIIa antagonists . These antagonists are important in the development of antiplatelet drugs, which are used to prevent thrombosis and treat various cardiovascular diseases.

Chemical Research: Building Block for Heterocyclic Compounds

In chemical research, 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride is valued as a versatile building block for synthesizing a wide array of heterocyclic compounds . Its unique spirocyclic structure containing nitrogen atoms makes it suitable for constructing complex molecular architectures.

Materials Science: Structural and Electronic Properties

The compound’s distinct structural and electronic properties due to its spiro ring system make it an attractive option for materials science applications . Researchers explore its use in creating new materials with specific desired properties.

Biological Studies: Dopaminergic and Serotonergic Binding

Studies have utilized derivatives of this compound to investigate binding characteristics with dopaminergic and serotonergic receptors in biological systems . This research is crucial for understanding neurological pathways and developing treatments for related disorders.

Therapeutic Research: Cognitive and Sensory Disorders

Derivatives of 1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride have been explored for their therapeutic potential in treating cognitive and sensory disorders. This includes research into treatments for conditions such as anxiety, depression, and neuropathic pain .

properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-6-9-5-7(10-6)1-3-8-4-2-7;/h8H,1-5H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPRPLTUHQTBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,8-Triazaspiro[4.5]decan-2-one hydrochloride

CAS RN

1956331-80-8
Record name 1,3,8-triazaspiro[4.5]decan-2-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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